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molecular formula C8H8BFO3 B1340215 4-Acetyl-3-fluorophenylboronic acid CAS No. 481725-35-3

4-Acetyl-3-fluorophenylboronic acid

Cat. No. B1340215
M. Wt: 181.96 g/mol
InChI Key: YHEPWJRNHLTYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456156B2

Procedure details

An oven-dried, 3-liter, 3-necked, round-bottomed flask (fitted with a nitrogen inlet, addition funnel, and overhead stirrer) was charged with 50 grams (0.25 mole) of 4-cyano-3-fluorophenyl bromide. Anhydrous tetrahydrofuran (200 milliliters) was added to the flask resulting in a clear solution. The solution was cooled to 0° C. using an ice bath. At this temperature, 125 milliliters of 3.0 M solution of CH3MgBr in ether (1.5 equivalents, 0.375 mole) was added slowly to the reaction flask using an addition funnel. The reaction mixture was allowed to slowly warm up to room temperature and was stirred for 48 hours. Thin layer chromatography (TLC) indicated the starting material was consumed. After 48 hours, the reaction was cooled down to −78° C. using an isopropanol/dry ice bath. At −78° C., 50 milliliters of 10.0 M solution of butyllithium in hexane (2.0 equivalents, 0.5 mole) was added to the reaction mixture with continuing stirring. An additional 400 milliliters of THF was added to ensure that reaction mixture was homogeneous and was stirring well. The reaction mixture was stirred at −78° C. for 3 hours. To the reaction mixture was added 170 milliliters of trimethylborate (6.0 equivalents, 1.5 mole) slowly using an addition funnel and the temperature was maintained at −78° C. While stirring, the reaction mixture was allowed to warm up to room temperature overnight The progress of the reaction was monitored by TLC. After cooling the reaction mixture to 0° C. (using an ice bath) the contents were transferred into a 5 liter beaker. The flask was rinsed with 100 milliliters of methanol and the washing was combined with the reaction mixture. To the reaction mixture, 500 milliliters of 1 N HCl was slowly added Subsequently, the pH of the mixture was brought to 4 by the addition of concentrated HCl. The reaction mixture was stirred for 3 hours. The organic solvent was removed by rotary evaporator. The concentrated aqueous content was extracted with ether (250 milliliter×6). The combined organic layer was washed with brine solution (200 milliliter×2) and was dried over MgSO4. After filtration, ether was removed by rotary evaporator. The residue was recrystallized from hot water yielding an off white solid. Yield: 22 grams (50%/).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.375 mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 mol
Type
reactant
Reaction Step Four
Quantity
170 mL
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:8]=[CH:7][C:6](Br)=C[C:4]=1[F:10])#N.[CH3:11][Mg+].[Br-].CC[O:16][CH2:17][CH3:18].C([Li])CCC.CCCCCC.C[O:31][B:32](OC)[O:33]C>C1COCC1>[C:17]([C:18]1[CH:6]=[CH:7][C:8]([B:32]([OH:33])[OH:31])=[CH:3][C:4]=1[F:10])(=[O:16])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)Br)F
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
0.375 mol
Type
reactant
Smiles
CCOCC
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.5 mol
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
170 mL
Type
reactant
Smiles
COB(OC)OC
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried, 3-liter, 3-necked, round-bottomed flask (fitted with a nitrogen inlet, addition funnel, and overhead stirrer)
CUSTOM
Type
CUSTOM
Details
resulting in a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm up to room temperature
CUSTOM
Type
CUSTOM
Details
was consumed
WAIT
Type
WAIT
Details
After 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled down to −78° C.
STIRRING
Type
STIRRING
Details
with continuing stirring
STIRRING
Type
STIRRING
Details
was stirring well
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at −78° C
STIRRING
Type
STIRRING
Details
While stirring
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature overnight The progress of the reaction
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to 0° C. (using an ice bath) the contents
WASH
Type
WASH
Details
The flask was rinsed with 100 milliliters of methanol
ADDITION
Type
ADDITION
Details
To the reaction mixture, 500 milliliters of 1 N HCl was slowly added Subsequently
ADDITION
Type
ADDITION
Details
the pH of the mixture was brought to 4 by the addition of concentrated HCl
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed by rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The concentrated aqueous content was extracted with ether (250 milliliter×6)
WASH
Type
WASH
Details
The combined organic layer was washed with brine solution (200 milliliter×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration, ether
CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hot water yielding an off white solid

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(C)(=O)C1=C(C=C(C=C1)B(O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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